"understanding the mechanism of action of 2-acetoxy-7-nitrofluorene"
"understanding the mechanism of action of 2-acetoxy-7-nitrofluorene"
An In-Depth Technical Guide to the Mechanism of Action of 2-Acetoxy-7-Nitrofluorene
For Researchers, Scientists, and Drug Development Professionals
2-Acetoxy-7-nitrofluorene is a polycyclic aromatic compound with significant genotoxic and carcinogenic potential. This guide provides a comprehensive overview of its mechanism of action, from metabolic activation to the resulting cellular and genetic consequences. By understanding these intricate processes, researchers can better assess the risks associated with this and similar compounds, and develop strategies for mitigation and therapeutic intervention. This document synthesizes current knowledge, offering field-proven insights and detailed experimental protocols to support further investigation into this class of compounds.
Introduction: The Significance of 2-Acetoxy-7-Nitrofluorene as a Model Genotoxic Agent
2-Acetoxy-7-nitrofluorene belongs to a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), which are environmental pollutants of concern due to their mutagenic and carcinogenic properties.[1] The fluorene backbone, substituted with both an acetoxy and a nitro group, creates a molecule with complex metabolic and reactive characteristics. Understanding the mechanism of action of 2-acetoxy-7-nitrofluorene is crucial not only for assessing its toxicological risk but also for its utility as a model compound in cancer research and for the development of new therapeutic agents. Its mode of action is intrinsically linked to its metabolic conversion into a reactive electrophile that can form covalent adducts with DNA, a critical initiating event in chemical carcinogenesis.[2]
Metabolic Activation: The Transformation to a Reactive Electrophile
The genotoxicity of 2-acetoxy-7-nitrofluorene is not inherent to the parent molecule but is a consequence of its metabolic activation within the cell. This process involves a series of enzymatic reactions that convert the relatively inert compound into a highly reactive electrophile capable of attacking nucleophilic sites on cellular macromolecules, most importantly DNA. The metabolic activation of 2-acetoxy-7-nitrofluorene is a multi-step process primarily involving the reduction of the nitro group and the hydrolysis of the acetoxy group.
Phase I Metabolism: Nitroreduction
The initial and critical step in the activation of the 7-nitro group is its reduction to a hydroxylamino group. This reaction is catalyzed by a variety of nitroreductase enzymes, which are found in both mammalian tissues and intestinal microflora.[3][4]
-
Enzymology of Nitroreduction: Cytosolic nitroreductases, such as NAD(P)H:quinone oxidoreductase (NQO1), are key enzymes in this process. These enzymes utilize NADH or NADPH as electron donors to sequentially reduce the nitro group to a nitroso, then a hydroxylamino, and finally an amino group. The hydroxylamino intermediate is the proximate carcinogenic species.
Phase II Metabolism and Formation of the Ultimate Carcinogen
The hydroxylamino intermediate can undergo further activation to form the ultimate carcinogen, a highly reactive nitrenium ion. This can occur through several pathways, with the acetoxy group at the 2-position playing a crucial role.
-
Role of the Acetoxy Group: The acetoxy group is a good leaving group. Its departure is facilitated by protonation or enzymatic catalysis, leading to the formation of a resonance-stabilized nitrenium ion. This electrophilic species is highly reactive and readily attacks nucleophilic centers in DNA.
The metabolic activation pathway is depicted in the following diagram:
Caption: Metabolic activation of 2-acetoxy-7-nitrofluorene.
DNA Adduct Formation: The Molecular Lesion
The ultimate carcinogenic metabolite of 2-acetoxy-7-nitrofluorene, the nitrenium ion, reacts with DNA to form covalent adducts. These adducts are the primary molecular lesions that can lead to mutations if not repaired.
Major DNA Adducts
Based on studies of structurally similar compounds like 2-acetylaminofluorene, the primary target for adduction is the C8 position of guanine.[5][6][7] The major adduct formed is likely to be N-(deoxyguanosin-8-yl)-7-amino-2-fluorenol. Other potential adducts include those at the N2 position of guanine.
| Adduct Name | Abbreviation | Target Site in DNA |
| N-(deoxyguanosin-8-yl)-7-amino-2-fluorenol | dG-C8-AF(OH) | C8 of Guanine |
| 3-(deoxyguanosin-N2-yl)-7-amino-2-fluorenol | dG-N2-AF(OH) | N2 of Guanine |
| Table 1: Predicted Major DNA Adducts of 2-Acetoxy-7-Nitrofluorene. |
Experimental Protocol: ³²P-Postlabelling Assay for DNA Adduct Detection
The ³²P-postlabelling assay is a highly sensitive method for detecting and quantifying bulky DNA adducts.[5][6]
Methodology:
-
DNA Isolation: Isolate high molecular weight DNA from cells or tissues exposed to 2-acetoxy-7-nitrofluorene.
-
DNA Digestion: Digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by techniques such as nuclease P1 digestion, which removes normal nucleotides.
-
³²P-Labelling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labelled adducts by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Visualize the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting.
Caption: Workflow for ³²P-Postlabelling Assay.
Cellular Responses to DNA Damage
The formation of DNA adducts triggers a complex network of cellular responses aimed at maintaining genomic integrity. These responses include DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis.
DNA Repair Pathways
Bulky DNA adducts, such as those formed by 2-acetoxy-7-nitrofluorene, are primarily repaired by the Nucleotide Excision Repair (NER) pathway.[8]
-
Nucleotide Excision Repair (NER): This is a versatile repair system that recognizes and removes a wide range of helix-distorting DNA lesions. The process involves damage recognition, dual incision of the damaged strand, removal of the oligonucleotide containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template.
Mutagenesis: The Consequence of Unrepaired Damage
If DNA adducts are not repaired before DNA replication, they can lead to mutations. The bulky adducts can cause the DNA polymerase to stall and insert an incorrect base opposite the lesion, a process known as translesion synthesis (TLS). This can result in point mutations, such as base substitutions, or frameshift mutations.[9]
Experimental Protocol: Ames Test for Mutagenicity
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[10][11]
Methodology:
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine (his⁻), meaning they cannot synthesize this essential amino acid. These strains also have other mutations that increase their sensitivity to mutagens.
-
Metabolic Activation (S9 Mix): To mimic mammalian metabolism, the test compound is often incubated with a liver homogenate fraction (S9 mix) containing microsomal enzymes.
-
Exposure: The bacterial strains are exposed to various concentrations of 2-acetoxy-7-nitrofluorene, both with and without the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium that lacks histidine.
-
Incubation and Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to a his⁺ phenotype can grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.
Caption: Workflow for the Ames Mutagenicity Test.
Conclusion: From Molecular Mechanism to Carcinogenesis
The mechanism of action of 2-acetoxy-7-nitrofluorene exemplifies the multi-stage process of chemical carcinogenesis. Its journey from a seemingly inert environmental contaminant to a potent genotoxic agent involves a cascade of metabolic activation, covalent binding to DNA, and the subsequent cellular responses of DNA repair and mutagenesis. The formation of persistent, misrepaired DNA adducts can lead to mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, ultimately driving the neoplastic transformation of cells. A thorough understanding of this mechanism is paramount for the development of effective strategies for cancer prevention and therapy, as well as for the accurate assessment of risks posed by this and related carcinogenic compounds.
References
-
Hoffmann, G. R., & Fuchs, R. P. (2001). Induction of -2 frameshift mutations by 2-nitrofluorene, N-hydroxyacetylaminofluorene, and N-2-acetylaminofluorene in reversion assays in Escherichia coli strains differing in permeability and acetyltransferase activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 1-13. [Link]
-
Möller, L., & Zeisig, M. (1993). DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC. Carcinogenesis, 14(1), 53-59. [Link]
-
Pero, R. W., & Olsson, A. (1990). Oxidative stress induces DNA damage and inhibits the repair of DNA lesions induced by N-acetoxy-2-acetylaminofluorene in human peripheral mononuclear leukocytes. Cancer Research, 50(15), 4619-4625. [Link]
-
Möller, L. (1994). Studies on DNA adducts and carcinogenesis with 2-nitrofluorene as a model substance. Drug and Chemical Toxicology, 17(4), 435-449. [Link]
-
Dybing, E., & Thorgeirsson, S. S. (1977). Dose response effects of 2-acetylaminofluorene on DNA damage, cytotoxicity, cell proliferation and neoplastic conversion in rat liver. Chemico-Biological Interactions, 19(2), 139-153. [Link]
-
Bartsch, H., Traut, M., & Hecker, E. (1971). On the metabolic activation of N-hydroxy-N-2-acetylaminofluorene. II. Simultaneous formation of 2-nitrosofluorene and N-acetoxy-N-2-acetylaminofluorene from N-hydroxy-N-2-acetylaminofluorene via a free radical intermediate. Biochimica et Biophysica Acta (BBA) - General Subjects, 237(3), 556-566. [Link]
-
Tatsumi, K., Kitamura, S., & Yoshimura, H. (1983). Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria. Journal of Pharmacobio-Dynamics, 6(3), 179-186. [Link]
-
Takahashi, K., & Guengerich, F. P. (1994). Metabolism of 2-Nitrofluorene, an Environmental Pollutant, and 2-Acetylaminofluorene in Fish. ResearchGate. [Link]
-
Krais, A. M., & Kucab, J. E. (2019). Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models. Mutagenesis, 34(5-6), 381-391. [Link]
-
Kriek, E., & Westra, J. G. (1979). Metabolic activation of aromatic amines and amides and its consequences for the etiology of cancer. In Chemical Carcinogens and DNA (pp. 1-28). CRC Press. [Link]
-
Krishgen Biosystems. (n.d.). Mutagenicity Assays and Reagents. [Link]
-
Heflich, R. H., & Neft, R. E. (1994). Metabolism of 2-acetylaminofluorene in the Chinese hamster ovary cell mutation assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 310(1), 73-84. [Link]
-
Croquer, A., & Pocurull, E. (2018). Mutagenicity and genotoxicity of ClearTaste. Food and Chemical Toxicology, 118, 644-651. [Link]
-
EBPI. (n.d.). Mutagenicity Testing. Biotoxicity. [Link]
-
Lai, C. C., & Miller, J. A. (1983). Formation of DNA adducts from N-acetoxy-2-acetylaminofluorene and N-hydroxy-2-acetylaminofluorene in rat hemopoietic tissues in vivo. Carcinogenesis, 4(12), 1585-1591. [Link]
-
Rieger, P. G., & Koder, R. L. (2016). Enzymatic activation of nitro-aryl fluorogens in live bacterial cells for enzymatic turnover-activated localization microscopy. Faraday Discussions, 186, 129-144. [Link]
-
Fu, P. P. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology, 13(8), 655-675. [Link]
-
Singer, B., & Grunberger, D. (1983). 5 DNA Adducts and Their Consequences. In Molecular Biology of Mutagens and Carcinogens (pp. 97-145). Springer. [Link]
-
Byard, J. L., & Spilman, S. D. (1981). Metabolism of 2-acetylaminofluorene in primary rat hepatocyte cultures. Journal of Toxicology and Environmental Health, 7(1), 93-106. [Link]
-
Walker, G. C. (1985). Cellular Responses to DNA Damage. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. openarchive.ki.se [openarchive.ki.se]
- 3. Metabolism of 2-nitrofluorene, 2-aminofluorene and 2-acylaminofluorenes in rat and dog and the role of intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic activation of nitro-aryl fluorogens in live bacterial cells for enzymatic turnover-activated localization microscopy† - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Induction of -2 frameshift mutations by 2-nitrofluorene, N-hydroxyacetylaminofluorene, and N-2-acetylaminofluorene in reversion assays in Escherichia coli strains differing in permeability and acetyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutagenicity and genotoxicity of ClearTaste - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biotoxicity.com [biotoxicity.com]
